molecular formula C15H20N2O5 B5455693 Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-4-carboxylate

Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B5455693
M. Wt: 308.33 g/mol
InChI Key: NIMSSKJAOMEKQR-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxy-nitrophenyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the protection of the hydroxy group and subsequent alkylation to introduce the piperidine ring. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group, hydroxy group, and piperidine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-2-22-15(19)12-5-7-16(8-6-12)10-11-3-4-14(18)13(9-11)17(20)21/h3-4,9,12,18H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMSSKJAOMEKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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